molecular formula C16H40N6 B15418276 4,8,12,16-Tetraazaeicosane-1,20-diamine CAS No. 133416-04-3

4,8,12,16-Tetraazaeicosane-1,20-diamine

Cat. No.: B15418276
CAS No.: 133416-04-3
M. Wt: 316.53 g/mol
InChI Key: VJJWUYZASSXYHG-UHFFFAOYSA-N
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Description

4,8,12,16-Tetraazaeicosane-1,20-diamine is a synthetic polyamine compound with the molecular formula C16H40N6 and a molecular weight of approximately 316.53 g/mol . Also known by its synonym, Homocaldohexamine , this chemical features a long-chain carbon structure with multiple internal nitrogen atoms, defining its properties as a potential ligand or building block for more complex molecular architectures. The presence of multiple amine groups suggests its utility in coordination chemistry, potentially for the synthesis of metal complexes, or as a precursor in organic and polymer synthesis. Researchers value this compound for its ability to contribute specific structural and functional characteristics in advanced chemical development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

133416-04-3

Molecular Formula

C16H40N6

Molecular Weight

316.53 g/mol

IUPAC Name

N'-[3-[3-[3-(3-aminopropylamino)propylamino]propylamino]propyl]butane-1,4-diamine

InChI

InChI=1S/C16H40N6/c17-7-1-2-9-19-11-4-13-21-15-6-16-22-14-5-12-20-10-3-8-18/h19-22H,1-18H2

InChI Key

VJJWUYZASSXYHG-UHFFFAOYSA-N

Canonical SMILES

C(CCNCCCNCCCNCCCNCCCN)CN

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Nitrogen Positioning: The isomers differ in the placement of nitrogen atoms at positions 12/16 vs. 12/17 or 13/12. This minor structural variation may influence their binding affinity to biological targets, such as DNA or enzymes, though direct comparative studies are lacking in the literature.

Biological Sources: All three compounds are associated with extremophiles (thermophilic bacteria) and spider venoms, suggesting evolutionary conservation of polyamines in stress adaptation or venom toxicity .

Synthetic Accessibility: No direct synthesis protocols for these specific compounds are reported in the provided evidence.

Functional Analogues in Polyamine Chemistry

Branched Polyamines

DAB-AM-8 (CAS: 154487-83-9), a branched polyamine with a tetraazaeicosane backbone, features additional aminopropyl groups at positions 4, 8, 13, and 15. Its molecular formula (C₄₀H₉₆N₁₄) and higher nitrogen content distinguish it from linear isomers. DAB-AM-8 is synthetically derived and used in dendrimer chemistry for drug delivery applications .

Cyclic Polyamines

1,5,10,14-Tetraazacyclooctadecane (CAS: 68966-28-9) shares a similar nitrogen count but adopts a cyclic structure. Cyclic polyamines exhibit enhanced metal-chelation properties compared to linear analogs, making them valuable in catalysis and MRI contrast agents .

Gaps in Current Knowledge

  • Comparative Bioactivity: No studies directly compare the enzymatic inhibition, cytotoxicity, or thermal stability of this compound with its isomers.
  • Synthetic Pathways : Detailed synthetic protocols for these compounds are absent in the reviewed literature.

Q & A

Q. Can AI-driven platforms enhance the compound’s application in supramolecular chemistry?

  • Methodological Answer : Generative adversarial networks (GANs) predict host-guest complexation energies, while robotic high-throughput screening validates candidates. COMSOL Multiphysics integrates these data for dynamic simulations of self-assembly .

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